4-(4-Bromophenyl)oxazolidine-2,5-dione
Description
Contextualization of Oxazolidine-2,5-dione (B1294343) Core Structures in Advanced Organic Chemistry Research
The oxazolidine-2,5-dione ring is an important heterocyclic motif. This five-membered ring system, containing both nitrogen and oxygen heteroatoms, is a key structural component in a variety of biologically active molecules. rsc.org In advanced organic chemistry, these core structures are recognized as valuable intermediates and building blocks for the synthesis of more complex molecular architectures. researchgate.net Their utility stems from the reactivity of the dione (B5365651) functionality and the potential for stereoselective transformations at the chiral centers of substituted derivatives.
The related oxazolidin-2-one scaffold is also of significant interest, particularly in the realm of asymmetric synthesis where chiral oxazolidinones serve as "Evans auxiliaries" to direct stereoselective reactions. wikipedia.org While distinct from the 2,5-dione, the extensive research into oxazolidin-2-ones provides a foundational understanding of the chemical behavior of this class of heterocycles. researchgate.netnih.gov
Significance of 4-Aryl-substituted Oxazolidine-2,5-diones in Synthetic Strategies
The introduction of an aryl substituent at the 4-position of the oxazolidine-2,5-dione ring, as seen in 4-(4-Bromophenyl)oxazolidine-2,5-dione, has profound implications for its chemical reactivity and potential applications. 4-Aryl-substituted oxazolidinones are pivotal in asymmetric synthesis, where the aryl group can influence the stereochemical outcome of reactions at adjacent positions. google.com
The aryl moiety can be modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets. The presence of the aryl group also provides a handle for further functionalization through cross-coupling reactions, enabling the construction of a diverse library of derivatives.
Research Landscape and Emerging Trends for Brominated Oxazolidine-2,5-diones
The incorporation of a bromine atom, specifically in the form of a 4-bromophenyl group, is a strategic choice in the design of new chemical entities. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the carbon-bromine bond serves as a versatile functional group for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
While specific research on this compound is not extensively documented in publicly available literature, the broader trends in the study of brominated heterocyclic compounds suggest a significant potential for this molecule. Research into related brominated compounds, such as 3-(4-bromobenzoyl) prop-2-enoic acid, highlights the utility of the bromophenyl moiety in the synthesis of various heterocyclic systems. researchgate.net The emerging trends point towards the use of such brominated building blocks in the development of novel materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
JBGXJWVBJKYYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromophenyl Oxazolidine 2,5 Dione and Analogues
Precursor-Based Synthesis Routes
Precursor-based routes are the most common approaches for synthesizing NCAs, relying on the cyclization of the corresponding α-amino acid or its derivatives.
1,1'-Carbonyldiimidazole (CDI) serves as a mild and effective reagent for the synthesis of N-carboxyanhydrides. youtube.com This method avoids the use of highly toxic phosgene (B1210022) and its derivatives. The reaction proceeds by activating the carboxylic acid of the amino acid precursor, such as 4-bromo-DL-phenylglycine, to form a reactive acyl-imidazole intermediate. This intermediate readily undergoes an intramolecular nucleophilic attack by the amino group, leading to ring closure and the formation of the desired oxazolidine-2,5-dione (B1294343), with imidazole (B134444) and carbon dioxide as the byproducts. researchgate.net
The reaction is typically carried out under anhydrous conditions in an inert solvent. The mild nature of CDI makes it compatible with various functional groups, and its use often simplifies the purification process as the byproducts are easily removed. youtube.com This methodology is not only used for amide and peptide synthesis but also for intramolecular cyclizations to form various heterocyclic compounds. youtube.comresearchgate.net
Table 1: Overview of CDI-Mediated Cyclization
| Starting Material | Reagent | Key Intermediate | Byproducts | Advantages |
|---|
The most traditional and direct method for synthesizing N-carboxyanhydrides is the Fuchs-Farthing reaction, which involves the treatment of an unprotected α-amino acid with phosgene (COCl₂). rsc.orgwikipedia.org In the case of 4-(4-bromophenyl)oxazolidine-2,5-dione, the precursor 4-bromo-DL-phenylglycine is reacted directly with phosgene. The reaction mechanism involves the formation of an intermediate N-chloroformyl amino acid, which subsequently undergoes intramolecular cyclization to yield the NCA, releasing hydrogen chloride (HCl) as a byproduct. pmcisochem.fr
Due to the high toxicity and gaseous nature of phosgene, safer solid alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used. rsc.org Triphosgene, in particular, is a stable crystalline solid that generates phosgene in situ, making it easier and safer to handle for laboratory-scale syntheses. pmcisochem.fr A significant challenge in these methods is the management of the HCl byproduct, which can cause side reactions and lead to a lower yield and purity of the final product. pmcisochem.fr Strategies to mitigate this issue include performing the reaction under vacuum or stripping with an inert gas to remove HCl as it forms, or by using non-basic HCl scavengers. pmcisochem.fr
Table 2: Comparison of Phosgene and Triphosgene
| Reagent | State | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene (COCl₂) | Gas | Direct, one-step reaction | Highly toxic, difficult to handle |
To circumvent the hazards associated with phosgene, various non-chlorinated carbonate and dicarbonate (B1257347) reagents have been developed as alternative carbonylating agents for NCA synthesis. pmcisochem.fr Diphenyl carbonate is one such reagent that can be used in a phosgene-free synthesis route. researchgate.net This process often involves the activation of the α-amino acid, for instance by converting it into an imidazolium (B1220033) salt, which then reacts with diphenyl carbonate to form the oxazolidine-2,5-dione. researchgate.net
Another class of reagents includes dicarbonates, such as di-tert-butyl dicarbonate (Boc₂O). These are typically used to first protect the amino group of the amino acid. The resulting N-alkyloxycarbonylamino acid can then be cyclized using coupling agents. rsc.org While safer than phosgene, it is noteworthy that many of these alternative reagents, including Boc₂O and various carbonate esters, are themselves synthesized from phosgene. rsc.orgresearchgate.net
An example of a related synthesis involves the reaction of 2-hydroxyisobutyramide with dimethyl carbonate at elevated temperatures to yield 5,5-dimethyl-2,4-oxazolidinedione, a structural isomer of the 2,5-dione. nih.gov This illustrates the utility of simple carbonate esters in forming the oxazolidinone ring system.
The reaction of N-aryl carbamates with α-hydroxy esters is not a standard or direct method for the synthesis of this compound. Oxazolidine-2,5-diones are N-carboxyanhydrides derived directly from the corresponding α-amino acid, in this case, 4-bromo-DL-phenylglycine.
However, a related class of compounds, N-aryl oxazolidin-2-ones, can be synthesized from N-aryl carbamates. These reactions typically involve the cyclization of a carbamate (B1207046) with a molecule containing a leaving group, such as an epoxide. For instance, N-aryl carbamates react with epichlorohydrin (B41342) or (R)-glycidyl butyrate (B1204436) to form N-aryl-5-(hydroxymethyl)-2-oxazolidinones. This process involves the deprotonation of the carbamate nitrogen, followed by a nucleophilic attack on the epoxide ring and subsequent intramolecular cyclization. While this demonstrates the formation of an oxazolidinone ring from a carbamate precursor, it leads to a different heterocyclic core (oxazolidin-2-one) and does not represent a viable route to the target oxazolidine-2,5-dione structure.
Similar to the carbamate route, the synthesis of this compound does not typically proceed via an amide-based cyclization with carbonic acid esters. The direct precursor for this N-carboxyanhydride is the α-amino acid 4-bromo-DL-phenylglycine.
Methodologies starting from amide precursors are employed for the synthesis of related, but structurally distinct, heterocyclic systems. For example, the synthesis of 5,5-dimethyl-2,4-oxazolidinedione can be achieved by reacting 2-hydroxyisobutyramide with dimethyl carbonate. nih.gov In this reaction, the amide and hydroxyl groups of the starting material react with the carbonic acid ester to form the five-membered ring. Furthermore, more complex structures like thiazolidine-2,4-dione-based carboxamides can be synthesized from precursor acids and amides, but this involves forming an external amide bond rather than the core heterocyclic ring. mdpi.comnih.gov These examples highlight that while amide functionalities can be precursors to heterocyclic systems, the specific target of an oxazolidine-2,5-dione requires an α-amino acid starting material.
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions combine multiple synthetic steps into a single, one-pot process, enhancing operational efficiency and reducing waste. While specific cascade reactions for the direct synthesis of this compound are not widely reported, the concept has been applied to the synthesis of analogous heterocyclic structures.
For instance, a tandem phosphorus-mediated reaction has been developed for the synthesis of oxazolidine-2,4-diones. rsc.org This process involves a carboxylative condensation of a primary amine and an α-ketoester using atmospheric carbon dioxide, followed by a base-catalyzed cyclization in a one-pot fashion. rsc.org Such a strategy provides convenient access to the oxazolidine-2,4-dione core under mild, transition-metal-free conditions.
The development of tandem processes can also involve the in situ formation and subsequent reaction of the NCA. Mild and efficient methods for NCA synthesis can be combined with subsequent transformations, such as their conversion to medicinally active alkaloids, in a single pot, avoiding the isolation of the often moisture-sensitive NCA intermediate. rsc.orgresearchgate.net
Phosphorus-Mediated Carboxylative Condensation/Cyclization Utilizing Carbon Dioxide
A significant advancement in the synthesis of N-carboxyanhydrides (NCAs), including this compound, involves the direct use of carbon dioxide as a C1 feedstock. rsc.org This approach circumvents the need for highly toxic phosgene or its derivatives, which have been conventionally used for NCA synthesis. rsc.orgwikipedia.org A key method in this category is the phosphorus-mediated carboxylative condensation and cyclization of α-amino acids.
Researchers have developed a process utilizing n-propylphosphonic anhydride (B1165640) (T3P) to facilitate the reaction between an α-amino acid and CO2. rsc.orgresearchgate.net The proposed mechanism involves a three-step sequence within a single pot:
Formation of a carbamate from the amino group of the amino acid and CO2. rsc.org
Activation of the carboxylic acid group by the phosphorus reagent (T3P). nih.govacs.org
An intramolecular ring-closing step to form the C-O bond, yielding the final oxazolidine-2,5-dione structure. rsc.org
This method is noted for its mild conditions and the ability to produce NCAs with high purity (>95%) after a simple aqueous workup, which eliminates the need for more demanding purification techniques like column chromatography or recrystallization. rsc.orgresearchgate.net The byproducts generated are non-toxic and easily removed. nih.gov This phosgene-free method represents a safer and more environmentally friendly route to these important chemical building blocks. nih.govacs.org
| Amino Acid Substrate | Reagent | Conditions | Yield | Purity | Reference |
| Phenylalanine | T3P, DIPEA, CO2 | 65 °C, 24 h | 85% | >95% | rsc.org, researchgate.net |
| N-benzyl Phenylalanine | T3P, DIPEA, CO2 | 65 °C, 24 h | 70% | High | rsc.org |
| Various α-amino acids | T3P | Not specified | Good | High | nih.gov |
One-Pot Synthesis Strategies from Readily Available Substrates
The efficiency of chemical synthesis can be dramatically improved by employing one-pot strategies, which combine multiple reaction steps into a single procedure without isolating intermediates. This approach is particularly advantageous for the synthesis of moisture-sensitive compounds like NCAs. rsc.orgresearchgate.net
The phosphorus-mediated synthesis described previously is a prime example of a one-pot strategy. rsc.org By combining the starting α-amino acid (such as 4-bromophenylalanine), the coupling reagent (n-propylphosphonic anhydride), a base (like N,N-diisopropylethylamine, DIPEA), and pressurized carbon dioxide in a single reaction vessel, the corresponding this compound can be synthesized directly. researchgate.netrsc.org An optimized one-pot, one-step procedure where all starting materials are combined simultaneously has been shown to yield the desired NCA product in high yields (e.g., 85%) while suppressing the formation of dimer byproducts. rsc.org
The key benefits of these one-pot methodologies include:
Increased Efficiency: Eliminating intermediate workup and purification steps saves time, materials, and labor.
Higher Yields: Minimizing product loss that can occur during multi-step isolation processes. nih.gov
Improved Safety and Sustainability: Reducing the use of hazardous reagents and minimizing waste generation. rsc.org
These strategies make the synthesis of NCAs more practical for large-scale production, including the on-demand generation of monomers for polymerization reactions. nih.govtandfonline.com
Stereoselective and Enantioselective Synthetic Approaches
Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis, particularly for producing pharmacologically active compounds. For oxazolidine-2,5-diones derived from natural α-amino acids, the stereocenter is typically retained from the starting material. However, for more complex analogues or related oxazolidinone structures, stereoselective and enantioselective methods are essential.
Chiral Auxiliary-Driven Methodologies in Oxazolidine-2,5-dione Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a reliable and widely applied strategy in asymmetric synthesis. nih.gov Evans' oxazolidinones are among the most successful and commonly used chiral auxiliaries. researchgate.netnih.gov
The general methodology involves several key steps:
Acylation: The chiral auxiliary, often an oxazolidinone derived from a readily available amino alcohol, is acylated to attach the substrate of interest. wikipedia.orgwilliams.edu
Diastereoselective Reaction: The N-acyl oxazolidinone is then subjected to a reaction, such as alkylation or an aldol (B89426) condensation. The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate intermediate, forcing the electrophile to approach from the less sterically hindered face. williams.edu This results in the formation of one diastereomer in high preference over the other. researchgate.net
Cleavage: After the desired stereocenter has been created, the auxiliary is hydrolytically cleaved from the product, often under mild conditions, and can be recovered for reuse. williams.edu
This approach provides predictable and high levels of asymmetric induction for a wide range of substrates, making it a powerful tool for constructing complex molecules with defined stereochemistry. williams.eduresearchgate.net
| Auxiliary Type | Reaction | Diastereomeric Ratio (dr) | Application | Reference |
| 4-benzyl-2-oxazolidinone | Allylation | 98:2 | Asymmetric Alkylation | williams.edu |
| Camphorsultam | Michael Addition | High | Asymmetric Michael Addition | wikipedia.org |
| Pseudoephedrine | Alkylation | ≥19:1 | Formation of Quaternary Carbon Centers | nih.gov |
| (R)-BINOL | Alkylation | 69-86% de | Synthesis of R-amino acids | wikipedia.org |
Catalyst-Controlled Asymmetric Cyclization Reactions
An alternative to using stoichiometric chiral auxiliaries is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly atom-economical and elegant. In the context of oxazolidine (B1195125) synthesis, catalyst-controlled asymmetric cyclization reactions can establish the stereochemistry of the heterocyclic ring.
Various catalytic systems have been developed for related heterocyclic syntheses:
Chiral Lewis Acid Catalysis: Chiral metal complexes, such as those involving copper(II) with bis(oxazoline) ligands, can act as Lewis acids to catalyze enantioselective reactions like Diels-Alder, creating chiral cyclic structures. scilit.com
Organocatalysis: Small organic molecules can also serve as chiral catalysts. Axially chiral styrene-based organocatalysts, for example, have been designed to control stereoselectivity in cascade Michael/cyclization reactions through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov
Phosphine (B1218219) Catalysis: Bisphosphine catalysts have been shown to be effective in mixed double-Michael reactions to afford oxazolidines with high diastereoselectivity. The bidentate nature of the phosphine is believed to stabilize key intermediates, facilitating the cyclization step. nih.gov
These catalyst-controlled methods offer powerful routes to enantiomerically pure cyclic compounds by creating a chiral environment that favors the formation of one stereoisomer during the critical ring-closing step. organic-chemistry.org
Green Chemistry and Sustainable Synthesis Innovations
Green chemistry principles aim to design chemical processes that are safer, more energy-efficient, and generate less waste. The application of innovative technologies like microwave and ultrasonic irradiation aligns with these goals by offering alternatives to conventional synthetic methods.
Ultrasonic and Microwave Irradiation Techniques in Oxazolidine Ring Formation
The use of non-conventional energy sources like microwaves (MW) and ultrasound (US) can dramatically enhance the efficiency of organic reactions, including the formation of the oxazolidine ring. unito.it
Microwave-assisted synthesis has been successfully applied to the preparation of oxazolidin-2-ones and their sulfur analogues. nih.govresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to:
Dramatic reduction in reaction times: Reactions that take several hours under conventional heating can often be completed in minutes. nih.gov For instance, the synthesis of certain thiazolidine-2-thiones sees a remarkable reduction in reaction time with improved yields compared to traditional methods. nih.govresearchgate.net
Improved yields and purity: The fast, localized heating can minimize the formation of byproducts that often occur during prolonged heating. unito.it
Milder reaction conditions: High reaction rates can be achieved at lower bulk temperatures than required by conventional methods. unito.it
Ultrasonic irradiation promotes chemical reactions through the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. unito.itmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to:
Enhanced reaction rates at ambient or moderately elevated temperatures.
Improved mass transfer and efficient mixing.
Facilitation of reactions under mild conditions, often leading to high yields and clean product formation. mdpi.com
Both techniques are considered green technologies as they often lead to higher energy efficiency, reduced solvent use, and shorter reaction times, contributing to more sustainable chemical synthesis. unito.it
| Compound Class | Method | Reaction Time | Yield | Advantage | Reference |
| Oxazolidin-2-ones | Microwave | 15 min | 87% | Reduced time, improved yield | researchgate.net |
| Thiazolidine-2-thiones | Microwave | 120 min | High | Significant time reduction vs. conventional | nih.gov |
| Imidazo[1,2-a]pyridines | Ultrasound | Not specified | Good | Environmentally friendly, rapid | mdpi.com |
| 2-aryl benzimidazoles | Ultrasound | Short | High | Easy work-up, mild conditions | mdpi.com |
Deep Eutectic Solvents as Reaction Media
The pursuit of sustainable and environmentally benign chemical processes has led to the exploration of alternative reaction media to replace conventional volatile organic solvents (VOCs). Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. Choline (B1196258) chloride (ChCl) is a commonly used HBA in the preparation of DESs.
The advantages of using DESs as reaction media are numerous. They are often biodegradable, non-toxic, non-flammable, and can be prepared from inexpensive and readily available starting materials. Furthermore, in many instances, the DES can act as both the solvent and the catalyst, simplifying reaction procedures and reducing waste. The ease of separation of products and the potential for recycling and reuse of the DES further enhance their appeal in green chemistry.
While specific studies on the synthesis of this compound using deep eutectic solvents are not extensively documented in the reviewed literature, the successful application of DESs in the synthesis of a wide array of analogous heterocyclic compounds suggests the high potential of this methodology. The synthesis of structurally related thiazolidine-2,4-diones and other heterocycles in DESs provides a strong basis for its application to oxazolidine-2,5-dione synthesis.
For instance, the Knoevenagel condensation reaction between thiazolidine-2,4-dione and various substituted benzaldehydes has been efficiently carried out in DESs. This reaction is a key step in the formation of 5-arylidene thiazolidine-2,4-diones, which are structurally analogous to the target molecule. In these syntheses, an equimolar amount of the thiazolidine-2,4-dione and the substituted benzaldehyde (B42025) are stirred in the DES until the reaction is complete. The product often precipitates upon the addition of water and can be isolated by simple filtration.
The choice of the hydrogen bond donor in the choline chloride-based DES can influence the reaction efficiency. Studies on the synthesis of hydrazones and other heterocycles have shown that DESs composed of choline chloride with malonic acid, oxalic acid, or levulinic acid can be particularly effective. Similarly, research on the synthesis of quinazolinones has identified a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea as a highly effective DES.
The reaction conditions for DES-mediated syntheses are often mild, with many reactions proceeding at room temperature or with gentle heating. The use of microwave irradiation in conjunction with DESs has also been shown to significantly shorten reaction times and improve yields in some cases.
The data from the synthesis of analogous heterocyclic compounds in various deep eutectic solvents are presented below, illustrating the potential for high yields and environmentally friendly conditions that could be adapted for the synthesis of this compound.
Table 1: Synthesis of Thiazolidinedione Derivatives via Knoevenagel Condensation in Deep Eutectic Solvents
This table showcases the synthesis of thiazolidinedione derivatives, which are structurally similar to oxazolidine-2,5-diones, highlighting the versatility of DESs in facilitating such reactions.
| Entry | Substituted Benzaldehyde | Deep Eutectic Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Salicylaldehyde | Choline chloride:Urea | Stirring, RT | - | |
| 2 | 2,5-Dihydroxybenzaldehyde | Choline chloride:Urea | Stirring, RT | 21.5 | |
| 3 | 2,4-Dimethoxybenzaldehyde | Choline chloride:Urea | Stirring, RT | 87.9 | |
| 4 | 5-Nitrosalicylaldehyde | Choline chloride:Urea | Stirring, RT | 62.8 |
Table 2: Synthesis of Hydrazones in Choline Chloride-Based Deep Eutectic Solvents
This table provides examples of C-N bond formation in DESs, a key step in the synthesis of many heterocyclic compounds, demonstrating the broad applicability of these green solvents.
| Entry | Aldehyde/Ketone | Hydrazine Derivative | Deep Eutectic Solvent | Method | Yield (%) | Reference |
| 1 | Pyridoxal | Phenylhydrazine | ChCl:Levulinic acid | Conventional | 82 | |
| 2 | Quinoline-2-carbaldehyde | 2,4-Dinitrophenylhydrazine | ChCl:Oxalic acid | Ultrasound | 98 | |
| 3 | Pyridine-4-carbaldehyde | 4-Chlorophenylhydrazine | ChCl:Malonic acid | Conventional | - | |
| 4 | Pyridine-4-carbaldehyde | 4-Fluorophenylhydrazine | ChCl:trans-Cinnamic acid | Ultrasound | - |
The successful synthesis of a variety of heterocyclic compounds in deep eutectic solvents, as evidenced by the data on analogous structures, strongly supports the feasibility of developing a green and efficient synthetic route for this compound and its derivatives using this technology. Future research in this area would likely focus on the optimization of the DES composition and reaction conditions to achieve high yields and purity for the target molecule.
Chemical Transformations and Reactivity of 4 4 Bromophenyl Oxazolidine 2,5 Dione
Ring-Opening and Ring-Closure Reactions
The oxazolidine-2,5-dione (B1294343) ring is an anhydride (B1165640) of a carbamic acid and is highly susceptible to nucleophilic attack due to significant ring strain and the presence of two electrophilic carbonyl carbons.
The primary reactivity of NCAs like 4-(4-Bromophenyl)oxazolidine-2,5-dione involves nucleophilic ring-opening. This process is the cornerstone of NCA polymerization. Various nucleophiles can initiate this reaction, leading to different products.
Amine Nucleophiles: Primary and secondary amines are common initiators for the ring-opening polymerization of NCAs. The reaction proceeds via the "Normal Amine Mechanism" (NAM), where the amine attacks the C-5 carbonyl group, leading to the formation of an amide bond and the release of carbon dioxide. This generates a new primary amine terminus on the growing polymer chain, which can then attack another NCA monomer, propagating the polymerization. researchgate.net
Alcohol Nucleophiles: Alcohols can also act as initiators, although they are generally slower than amines. This reaction leads to the formation of an ester linkage. The initiation by hydroxyl groups can be catalyzed by acid, which activates the NCA ring. researchgate.net
Other Nucleophiles: Other nucleophiles, such as thiols, can also open the NCA ring, yielding thioesters. researchgate.net
The reaction with a generic nucleophile (Nu-H) can be depicted as an attack on either the C-2 or C-5 carbonyl, followed by ring-opening and decarboxylation to yield the corresponding amino acid derivative.
This compound is sensitive to moisture. Hydrolysis, or the reaction with water, leads to the opening of the anhydride ring to form the corresponding carbamic acid, which is unstable and rapidly decarboxylates to yield the parent amino acid, 4-bromophenylglycine. researchgate.net This sensitivity necessitates that synthesis and handling of NCAs be performed under anhydrous conditions to prevent premature degradation and to achieve controlled polymerization. researchgate.net
Alcoholysis follows a similar pathway, with an alcohol molecule acting as the nucleophile. This reaction results in the formation of the corresponding ester of 4-bromophenylglycine. The rate of alcoholysis is generally slower than hydrolysis.
Functionalization of the 4-Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. However, a significant challenge is the potential incompatibility of the required reaction conditions (e.g., presence of base, elevated temperatures) with the stability of the sensitive oxazolidine-2,5-dione ring. Specific studies performing these modifications on the intact this compound are not widely reported, suggesting that such functionalizations are likely performed on a protected version of the 4-bromophenylglycine precursor before the formation of the NCA ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. rsc.org The 4-bromophenyl group of the target molecule is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This would allow for the synthesis of biphenyl (B1667301) derivatives of the parent amino acid. A variety of palladium catalysts and ligands can be employed to facilitate this transformation, often in aqueous or mixed solvent systems. mdpi.com
| Coupling Partner | Catalyst | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(Biphenyl-4-yl)oxazolidine-2,5-dione |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 4-(4'-Methoxybiphenyl-4-yl)oxazolidine-2,5-dione |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(4-(Thiophen-2-yl)phenyl)oxazolidine-2,5-dione |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed. researchgate.netnih.gov This could be used to introduce vinyl groups onto the phenyl ring.
| Alkene | Catalyst | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-(4-Styrylphenyl)oxazolidine-2,5-dione |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 4-(4-(3-(Butoxycarbonyl)vinyl)phenyl)oxazolidine-2,5-dione |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.govchemrxiv.org This method would yield arylalkyne derivatives.
| Alkyne | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-(4-(Phenylethynyl)phenyl)oxazolidine-2,5-dione |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-(4-((Trimethylsilyl)ethynyl)phenyl)oxazolidine-2,5-dione |
Disclaimer: The reaction conditions and products in the tables above are illustrative of typical cross-coupling reactions for aryl bromides. The stability of the oxazolidine-2,5-dione ring under these specific conditions has not been widely reported and may require significant optimization or protection strategies.
Direct C-H arylation is an alternative to traditional cross-coupling that involves the coupling of an aryl halide with a C-H bond of another aromatic system, avoiding the need for pre-functionalized organometallic reagents. researchgate.net Theoretically, this compound could serve as the aryl bromide partner in such a reaction. However, these reactions often require high temperatures, which could compromise the integrity of the NCA ring.
Further halogenation, such as iodination or a second bromination on the phenyl ring, is chemically feasible but would likely require electrophilic aromatic substitution conditions that could be harsh and potentially lead to the decomposition of the oxazolidine-2,5-dione structure.
Reactions at the Imide Nitrogens (N-substitution)
The nitrogen atom in the oxazolidine-2,5-dione ring is part of an imide-like structure. The N-H proton is acidic and can be deprotonated by a base. Subsequent reaction with an electrophile could, in principle, lead to N-substituted products. For example, N-acylation of oxazolidinones is a known transformation. nih.gov However, for NCAs, the N-H group is integral to the polymerization mechanism initiated by primary or secondary amines. researchgate.net N-substitution prior to polymerization would block this pathway. Furthermore, the conditions required for N-alkylation or N-acylation might compete with nucleophilic attack at the carbonyl carbons, potentially leading to ring-opening rather than N-substitution. Research on the N-alkylation of NCAs indicates that the nature of the N-substituent significantly influences the reactivity and polymerization kinetics of the monomer. rsc.org Specific studies on the N-substitution of pre-formed this compound are scarce, with N-substituted NCAs typically being synthesized from N-substituted amino acid precursors.
Reactivity of Carbonyl Centers
The oxazolidine-2,5-dione ring system features two distinct carbonyl groups: an amide-like carbonyl at the C2 position and an anhydride-like carbonyl at the C5 position. The electronic environment of these two centers is not identical, leading to a pronounced difference in their susceptibility to nucleophilic attack.
Theoretical studies, including Density Functional Theory (DFT) calculations on analogous N-carboxyanhydrides, have consistently shown that the C5 carbonyl is the more electrophilic and, therefore, the preferred site for nucleophilic addition. mpg.de This heightened reactivity is attributed to the greater partial positive charge on the C5 carbon atom compared to the C2 carbon. The C2 carbonyl is part of a carbamate-like linkage, where the nitrogen's lone pair of electrons can delocalize to a greater extent, thus reducing the electrophilicity of the C2 carbon.
The primary mode of reaction for this compound involves the nucleophilic ring-opening polymerization (ROP). In this process, a nucleophile, typically a primary amine, initiates the reaction by attacking the C5 carbonyl. nih.gov This leads to the opening of the anhydride ring and the formation of a carbamate (B1207046) intermediate, which subsequently decarboxylates to generate a new primary amine. This newly formed amine can then attack another molecule of the NCA, propagating the polymerization chain. This pathway is commonly referred to as the "Normal Amine Mechanism" (NAM). dcu.ie
While the C5 carbonyl is the primary site of attack, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Strong bases, for instance, can initiate polymerization through an "Activated Monomer Mechanism" (AMM), which involves the deprotonation of the N-H bond. dcu.ie However, for most common nucleophiles, the selectivity for the C5 position is high.
The following table summarizes the general reactivity of the carbonyl centers in this compound towards nucleophiles:
| Carbonyl Position | Relative Electrophilicity | Preferred Site of Nucleophilic Attack | Typical Reaction Outcome |
| C5 | High | Yes | Ring-opening, Polymerization |
| C2 | Low | No | Generally unreactive under standard conditions |
Detailed research on the specific reactions of this compound is centered on its use as a monomer for the synthesis of poly(p-bromophenylglycine). The conditions for these polymerizations provide insight into the reactivity of the carbonyl centers.
The following table presents a summary of typical conditions for the ring-opening polymerization of N-carboxyanhydrides, which is initiated by the nucleophilic attack on the C5 carbonyl of monomers like this compound.
| Initiator | Solvent | Temperature (°C) | Typical Monomer:Initiator Ratio | Reference |
| Primary Amines (e.g., n-hexylamine) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Room Temperature | 25:1 to 200:1 | dcu.ie |
| Primary Ammonium/Tertiary Amine Mixtures | Dichloromethane (DCM) | Room Temperature | Varies | mpg.de |
| Amino Acid Salts | Not Specified | Not Specified | Varies | researchgate.netchemrxiv.org |
It is important to note that while the C5 carbonyl is the kinetically favored site of attack, subsequent reactions can lead to various polymer architectures. The control over the polymerization process is a key area of research, with the aim of producing well-defined polypeptides. nih.gov
Derivatives and Analogues of 4 4 Bromophenyl Oxazolidine 2,5 Dione in Research
Synthesis of Substituted Oxazolidine-2,5-dione (B1294343) Derivatives
The synthesis of 4-aryl-oxazolidine-2,5-diones can be approached through several methodologies, often starting from α-amino acids or α-hydroxy acids. A common route involves the cyclization of N-protected α-amino acids. For the specific synthesis of 4-(4-Bromophenyl)oxazolidine-2,5-dione, one could envision starting with 4-bromophenylglycine. This precursor can be reacted with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to facilitate the formation of the five-membered dione (B5365651) ring.
Another established method for creating similar dione systems, like imidazolidine-2,4-diones, involves the reaction of an amino acid with an isocyanate. nih.govresearchgate.netnih.gov Adapting this for the oxazolidine-2,5-dione core, a potential pathway could involve the reaction of an α-hydroxy acid derivative with an isocyanate, followed by cyclization. For instance, reacting 4-bromomandelic acid with a suitable reagent could lead to the formation of the desired oxazolidine-2,5-dione ring.
Furthermore, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed for the synthesis of oxazolidine-2,4-diones, utilizing atmospheric carbon dioxide. rsc.org This highlights the innovative approaches being explored for constructing such heterocyclic systems.
N-substitution on the oxazolidine-2,5-dione ring is a key derivatization. This is typically achieved by reacting the parent dione with an alkyl or aryl halide in the presence of a base. For example, N-alkylation of the this compound would proceed by deprotonation of the nitrogen, followed by nucleophilic attack on the electrophilic carbon of the halide.
The following table summarizes potential synthetic routes to substituted this compound derivatives based on analogous reactions.
| Starting Material | Reagents | Product Type | Reference for Analogy |
|---|---|---|---|
| 4-Bromophenylglycine | Phosgene or equivalent | This compound | General amino acid cyclization |
| This compound | Alkyl Halide, Base | N-Alkyl-4-(4-bromophenyl)oxazolidine-2,5-dione | Standard N-alkylation of imides |
| 4-Bromomandelic Acid | Isocyanate, Cyclizing agent | This compound | nih.govresearchgate.netnih.gov |
Impact of Aromatic Substituents on Synthetic Pathways and Molecular Properties
The nature and position of substituents on the aromatic ring have a profound impact on the reactivity and properties of 4-aryl-oxazolidine-2,5-diones. The 4-bromophenyl group in the target compound is of particular interest due to the electronic and steric effects of the bromine atom.
The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton of the oxazolidine-2,5-dione ring. Compared to an unsubstituted phenyl group, the bromo-substituent would be expected to slightly increase the acidity of the N-H proton, potentially facilitating N-alkylation or N-acylation reactions.
The table below outlines the expected electronic effects of the para-bromo substituent and their potential influence on the molecule's properties.
| Effect | Description | Impact on Molecular Properties | Reference |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the sigma bond due to the high electronegativity of bromine. | Deactivates the ring towards electrophilic aromatic substitution; increases the acidity of the N-H proton. | libretexts.orgmsu.edu |
| Resonance Effect (+R) | Donation of lone pair electrons from bromine into the pi-system of the aromatic ring. | Directs incoming electrophiles to the ortho and para positions of the phenyl ring; partially counteracts the inductive deactivation at these positions. | stackexchange.com |
Chiral Derivatives and Their Role in Asymmetric Synthesis
Oxazolidinones, particularly chiral ones, are renowned for their application as "Evans' auxiliaries" in asymmetric synthesis, providing high levels of stereocontrol in reactions such as alkylations and aldol (B89426) condensations. rsc.org While the oxazolidine-2,5-dione system is structurally different from the more common oxazolidin-2-ones used as chiral auxiliaries, the underlying principles of stereocontrol can be extrapolated.
A chiral derivative of this compound, where the stereocenter at C4 is of a specific configuration (either R or S), could potentially serve as a chiral auxiliary. The synthesis of such an enantiopure compound would likely start from an enantiomerically pure precursor, such as (R)- or (S)-4-bromomandelic acid or (R)- or (S)-4-bromophenylglycine.
Once an acyl group is attached to the nitrogen atom of the chiral oxazolidine-2,5-dione, the 4-(4-bromophenyl) group would act as a bulky steering group, directing the approach of incoming reagents to one face of the enolate formed from the N-acyl chain. This facial bias is the basis for the diastereoselectivity observed in reactions utilizing such auxiliaries. The rigidity of the heterocyclic ring and the steric hindrance provided by the C4 substituent are crucial for effective stereochemical control. After the desired stereoselective transformation, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.
The potential applications of a chiral this compound as a chiral auxiliary are summarized in the following table.
| Reaction Type | Role of Chiral Auxiliary | Expected Outcome | Reference for Analogy |
|---|---|---|---|
| Asymmetric Alkylation | The 4-(4-bromophenyl) group blocks one face of the N-acyl enolate, directing the approach of an electrophile. | Formation of a new stereocenter with high diastereoselectivity. | rsc.org |
| Asymmetric Aldol Reaction | Controls the facial selectivity of the enolate addition to an aldehyde. | Diastereoselective formation of β-hydroxy carbonyl compounds. | nih.gov |
| Asymmetric Michael Addition | Directs the conjugate addition of the N-acyl enolate to an α,β-unsaturated carbonyl compound. | Creation of a new stereocenter at the β-position of the product. | sigmaaldrich.com |
Structural Modifications of the Oxazolidine (B1195125) Ring System
The oxazolidine-2,5-dione ring is susceptible to various structural modifications, which can lead to a diverse range of other heterocyclic systems or functionalized open-chain compounds. These reactions often involve nucleophilic attack at one of the carbonyl carbons, followed by ring opening.
Hydrolysis of the oxazolidine-2,5-dione ring, under either acidic or basic conditions, would lead to the corresponding α-amino acid, in this case, 4-bromophenylglycine. researchgate.netresearchgate.net This reaction represents the cleavage of the chiral auxiliary after its use in asymmetric synthesis.
Reaction with other nucleophiles could also lead to ring-opened products. For instance, treatment with an alcohol could yield an α-amino ester, while reaction with an amine could produce an α-amino amide.
Furthermore, modifications can be made to the ring itself without complete cleavage. For example, selective reduction of one of the carbonyl groups could potentially lead to an oxazolidin-2-one-5-ol or an oxazolidin-5-one-2-ol derivative, although such selectivity can be challenging to achieve.
Analogous heterocyclic systems, such as thiazolidine-2,4-diones, are known to undergo condensation reactions at the C5-methylene group with aldehydes to form 5-ylidene derivatives. proquest.comijpsr.com While the oxazolidine-2,5-dione lacks an active methylene (B1212753) group at C5, this highlights the reactivity of the position adjacent to the carbonyls in related systems.
The following table details some of the potential structural modifications of the this compound ring.
| Reaction | Reagents | Product | Reference for Analogy |
|---|---|---|---|
| Hydrolysis | H3O+ or OH- | 4-Bromophenylglycine | researchgate.netresearchgate.net |
| Alcoholysis | Alcohol, Acid/Base catalyst | Ester of 4-Bromophenylglycine | General esterification |
| Aminolysis | Amine | Amide of 4-Bromophenylglycine | General amidation |
Advanced Spectroscopic and Structural Characterization in Research
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(4-Bromophenyl)oxazolidine-2,5-dione, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure.
The expected findings from such an analysis would include:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule, which allows for the determination of bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: The analysis would also reveal non-covalent interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking, which govern the packing of the molecules in the crystal lattice.
A hypothetical data table for the crystallographic analysis of this compound is presented below.
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| α (°) | 90 |
| β (°) | Hypothetical value |
| γ (°) | 90 |
| Volume (ų) | Calculated from cell parameters |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated Density (g/cm³) | Calculated from molecular weight and volume |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Regioselectivity
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its constitution and providing insights into its conformation.
¹H NMR Spectroscopy:
Aromatic Protons: The protons on the 4-bromophenyl ring would be expected to appear as a set of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm).
Methine Proton: The proton at the C4 position of the oxazolidine-2,5-dione (B1294343) ring would likely appear as a singlet or a multiplet depending on its coupling with neighboring protons, if any. Its chemical shift would be influenced by the adjacent carbonyl groups and the aromatic ring.
¹³C NMR Spectroscopy:
Carbonyl Carbons: Two distinct signals would be expected for the two carbonyl carbons (C2 and C5) in the oxazolidine-2,5-dione ring, likely in the range of δ 160-180 ppm.
Aromatic Carbons: The spectrum would show characteristic signals for the carbons of the 4-bromophenyl group. The carbon atom attached to the bromine would have a distinct chemical shift.
C4 Carbon: The signal for the C4 carbon would be expected at a chemical shift indicative of a carbon atom attached to both a nitrogen and a carbonyl group.
The following table illustrates the type of data that would be obtained from NMR analysis.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C2 (C=O) | - | 160-180 |
| C4 (CH) | Hypothetical value | 50-70 |
| C5 (C=O) | - | 160-180 |
| Aromatic CH (ortho to Br) | 7.4-7.7 (d) | 120-130 |
| Aromatic CH (meta to Br) | 7.2-7.5 (d) | 130-135 |
| Aromatic C (ipso to oxazolidine) | - | 135-145 |
| Aromatic C (ipso to Br) | - | 115-125 |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by the characteristic stretching vibrations of the carbonyl groups.
Key expected absorption bands include:
C=O Stretching: Strong and distinct absorption bands for the two carbonyl groups of the oxazolidine-2,5-dione ring, typically in the region of 1700-1850 cm⁻¹. The exact positions could provide information about ring strain and electronic effects.
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
C-O Stretching: Bands associated with the C-O bonds within the ring.
Aromatic C-H and C=C Stretching: Absorptions characteristic of the substituted benzene (B151609) ring.
A summary of expected IR absorptions is provided in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1700-1850 (strong, sharp) |
| Aromatic C=C | 1450-1600 (medium) |
| C-N Stretch | 1200-1350 (medium) |
| C-O Stretch | 1000-1300 (medium) |
| Aromatic C-H Stretch | 3000-3100 (weak) |
| C-Br Stretch | 500-600 (medium) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment
HRMS provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition and confirm its identity. For this compound, HRMS would be used to verify its molecular formula (C₉H₆BrNO₃). The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (for ⁷⁹Br) | 255.9604 | Hypothetical |
| [M+H]⁺ (for ⁸¹Br) | 257.9583 | Hypothetical |
| [M+Na]⁺ (for ⁷⁹Br) | 277.9423 | Hypothetical |
| [M+Na]⁺ (for ⁸¹Br) | 279.9402 | Hypothetical |
Advanced Spectroscopic Techniques for Isomeric Discrimination and Stereochemical Assignment
For a chiral molecule like this compound, which has a stereocenter at the C4 position, advanced spectroscopic techniques are necessary to determine its absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral compound, a CD spectrum would show characteristic positive or negative bands (Cotton effects) that can be related to its absolute configuration, often with the aid of computational chemistry.
Specific NMR Pulse Sequences: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, which can help to determine the relative stereochemistry and preferred conformation of the molecule in solution. Chiral shift reagents or chiral solvating agents can also be used in NMR to distinguish between enantiomers.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 4-(4-Bromophenyl)oxazolidine-2,5-dione would typically be employed to optimize its molecular geometry and to probe its electronic characteristics, which are crucial for understanding its reactivity. While specific DFT studies on this exact molecule are not prevalent in the cited literature, the principles of such analyses can be inferred from studies on analogous compounds.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior.
For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, likely the bromophenyl ring, making it the primary site for electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient oxazolidine-2,5-dione (B1294343) ring, particularly the carbonyl carbons, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative as specific literature values were not found.)
| Orbital | Energy (eV) | Description |
| HOMO | -7.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 | Energy difference indicating chemical stability |
This interactive table is based on general principles of FMO theory applied to similar structures.
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution and identifying electrostatic potential sites. In this compound, the electronegative oxygen and nitrogen atoms of the oxazolidine-2,5-dione ring are expected to carry negative partial charges, while the adjacent carbonyl carbons would be positively charged. The bromine atom, being electronegative, would also exhibit a negative partial charge. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other polar molecules.
Table 2: Illustrative Mulliken Charges for Key Atoms in this compound (Note: This data is for illustrative purposes.)
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.45 |
| C (carbonyl) | +0.55 |
| N | -0.30 |
| Br | -0.15 |
This interactive table illustrates expected charge distribution based on chemical principles.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and characterize chemical bonds. By examining the topological properties of the electron density at bond critical points (BCPs), one can determine whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. For this compound, QTAIM analysis could precisely characterize the nature of the C-Br bond and the bonds within the heterocyclic ring. It would also be instrumental in identifying and quantifying non-covalent interactions, such as halogen bonds involving the bromine atom, which can be crucial for understanding its crystal packing and interactions in a biological context.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing insights into its conformational flexibility. The phenyl ring's rotation relative to the oxazolidine-2,5-dione ring would be a key dynamic feature to investigate. Furthermore, MD simulations in a solvent environment can reveal how intermolecular interactions, such as hydrogen bonding with water or other solvents, influence the molecule's conformation and stability.
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the potential energy surface, identifying reactants, products, intermediates, and transition states.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. For instance, in the ring-opening polymerization of N-carboxyanhydrides (a class of compounds to which this compound belongs), DFT calculations can be used to model the transition states for the initiation and propagation steps, providing a detailed understanding of the polymerization mechanism.
Catalytic Cycle Investigations
Detailed theoretical and computational studies specifically elucidating the catalytic cycle for the synthesis of this compound are not extensively available in publicly accessible research. However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of related oxazolidinone syntheses. These studies provide a framework for understanding the plausible catalytic pathways involved.
Generally, the synthesis of oxazolidinone rings can proceed through various catalytic routes, such as the carboxylative cyclization of propargylamines or the oxidative carbonylation of amino alcohols. acs.orgresearchgate.net A computational investigation into a catalytic cycle for forming an oxazolidine-2,5-dione would typically involve the following steps:
Reactant and Catalyst Complexation: The initial step involves the coordination of the starting materials (e.g., a substituted α-amino acid and a carbonyl source) to the metal center of the catalyst. DFT calculations can model the geometry and binding energy of this initial complex.
Activation and Intermediate Formation: The catalyst facilitates the activation of the substrates. For instance, in a palladium-catalyzed cycle, oxidative addition or migratory insertion steps can lead to the formation of key intermediates. researchgate.net Computational modeling helps to determine the transition state energies for these steps, identifying the energy barriers and the most likely reaction pathways.
Ring Closure (Cyclization): This is a critical step where the heterocyclic ring is formed. Theoretical calculations can map the potential energy surface for the intramolecular cyclization, identifying the lowest energy pathway and the structure of the transition state. For related compounds, studies have shown that solvent molecules can play a crucial role in stabilizing transition states, a factor that is well-captured by computational models. acs.org
Product Release and Catalyst Regeneration: The final steps involve the release of the oxazolidinedione product and the regeneration of the active catalyst, allowing it to re-enter the cycle. The thermodynamics and kinetics of these final steps are calculated to ensure the catalytic cycle is complete and efficient.
By calculating the Gibbs free energy for each stationary point (reactants, intermediates, transition states, and products) along the proposed reaction coordinate, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides valuable insights into how the catalyst's structure and the reaction conditions could be modified to improve yield and selectivity.
Structure-Activity Relationship (SAR) Studies based on Computational Parameters
While specific Structure-Activity Relationship (SAR) studies for this compound are not documented in the available literature, the computational analysis of SAR is a cornerstone of modern drug discovery for heterocyclic compounds. azolifesciences.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activity of a series of compounds with their physicochemical properties, which are calculated using computational methods. researchgate.net
For a series of derivatives based on the this compound scaffold, a typical QSAR study would involve:
Generation of a Compound Library: A set of analogues would be designed, typically by modifying the substituents on the phenyl ring or other positions of the oxazolidinedione core.
Calculation of Molecular Descriptors: For each molecule in the series, a wide range of computational parameters (descriptors) are calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They are important for determining the goodness of fit of a molecule into a receptor's binding pocket.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that links the calculated descriptors to the experimentally determined biological activity (e.g., IC₅₀ values). researchgate.net
The resulting QSAR equation provides insight into which properties are most influential for the desired biological activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric parameter might indicate that bulkier substituents are detrimental. These models guide the design of new, more potent compounds by predicting their activity before synthesis, thereby saving time and resources. oncodesign-services.com
Illustrative Example of a QSAR Data Table
Disclaimer: The following table is a hypothetical example created for illustrative purposes. The compounds and data presented are not based on actual experimental results for this compound and its derivatives.
This table demonstrates the type of data that would be generated in a QSAR study. The biological activity (pIC₅₀, the negative logarithm of the IC₅₀ value) is correlated with various calculated computational parameters.
| Compound ID | R-Group | pIC₅₀ (Hypothetical) | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) |
| 1 | -Br (Parent) | 6.5 | 2.8 | 180.5 | 3.1 |
| 2 | -Cl | 6.3 | 2.5 | 175.2 | 3.0 |
| 3 | -F | 6.1 | 2.1 | 170.1 | 2.9 |
| 4 | -CH₃ | 6.8 | 3.0 | 185.7 | 3.3 |
| 5 | -OCH₃ | 7.2 | 2.7 | 190.3 | 3.5 |
| 6 | -NO₂ | 5.9 | 2.3 | 188.4 | 4.5 |
Applications in Organic Synthesis Research
Chiral Auxiliaries in Asymmetric Transformations
While classic oxazolidinone chiral auxiliaries, such as those developed by Evans, are typically oxazolidin-2-ones used to direct stereoselective alkylations or aldol (B89426) reactions of an attached acyl group, 4-(4-bromophenyl)oxazolidine-2,5-dione functions differently. As an N-carboxyanhydride, its primary role in asymmetric transformations is not to direct the stereochemistry of an external reaction, but to act as a chiral monomer that transfers its own stereochemical information into a growing polymer chain. frontiersin.org
The ring-opening polymerization (ROP) of enantiomerically pure NCAs is a cornerstone of synthetic polypeptide chemistry. wikipedia.orgfrontiersin.org The stereocenter at the C4 position, bearing the 4-bromophenyl group, dictates the stereochemistry of each successive amino acid residue incorporated into the polymer backbone. This process represents a highly efficient method of asymmetric transformation, where the chirality of a small molecule monomer is amplified into a macromolecule with a defined stereoregular structure (e.g., an all-L or all-D configuration). This control over the polymer's tacticity is crucial for its secondary structure (e.g., α-helix or β-sheet formation) and subsequent biological or material properties.
The controlled, stereospecific polymerization of this compound provides access to well-defined, enantiopure poly(4-bromophenylglycine). These synthetic polypeptides are themselves advanced intermediates for a variety of applications. The incorporation of the non-proteinogenic 4-bromophenylglycine unit yields materials with properties distinct from natural polypeptides, such as enhanced thermal stability, altered solubility, and unique self-assembly behaviors. nih.gov
These stereoregular polymers can serve as scaffolds in drug delivery systems, templates for biomimetic mineralization, or as functional components in hydrogels and other biomaterials. Furthermore, the pendant bromophenyl groups act as handles for post-polymerization modification, allowing the introduction of other functional groups without disturbing the stereochemically defined polypeptide backbone. nih.govresearchgate.net
Building Blocks for Complex Heterocyclic Architectures
The reactivity of the oxazolidine-2,5-dione (B1294343) ring makes it a valuable precursor for a range of heterocyclic structures beyond linear polypeptides. nih.gov The two distinct electrophilic carbonyl sites (C2 and C5) can react with various nucleophiles, leading to ring-opening and the formation of new chemical bonds. frontiersin.org
The bifunctional nature of this compound allows for its potential use in constructing polycyclic systems. One prospective route involves the reaction of the NCA with a dinucleophile. For instance, a molecule containing both an amine and a thiol or alcohol group could react in a stepwise manner with the NCA ring to form a new, larger heterocycle incorporating the original amino acid framework.
Additionally, polymers derived from this NCA possess latent functionality for cyclization. Post-polymerization modification strategies can be employed to create polycyclic architectures. nih.gov For example, the bromo-aryl groups along the polypeptide chain could undergo intramolecular cross-coupling reactions, such as a palladium-catalyzed Heck or Suzuki-Miyaura reaction, with other side-chains to form cyclic structures that constrain the peptide's conformation or link different polymer chains together. This approach offers a pathway to complex, ladder-type, or cross-linked polymeric materials. cmu.edursc.org
The most prominent application of this compound is as a monomer for the synthesis of polypeptides. wikipedia.orgfrontiersin.org NCAs are activated amino acid derivatives that polymerize upon initiation with a nucleophile, such as a primary amine, with the concomitant loss of carbon dioxide. mdpi.com This ring-opening polymerization (ROP) is a highly efficient method for producing high molecular weight polypeptides under controlled conditions. nih.gov
The use of this compound allows for the incorporation of the non-natural amino acid 4-bromophenylglycine into peptide chains. This imparts unique characteristics to the resulting polypeptide. The bulky, hydrophobic bromophenyl group can influence the polymer's secondary structure and self-assembly properties. Moreover, the bromine atom provides a versatile site for further functionalization via cross-coupling chemistry, enabling the attachment of fluorescent tags, drugs, or other polymers. nih.govresearchgate.net
| Initiator Type | Polymerization Mechanism | Key Characteristics |
| Primary Amines | Normal Amine Mechanism (NAM) | Controlled polymerization, initiator becomes N-terminus. frontiersin.org |
| Strong Bases (e.g., tert-amines) | Activated Monomer Mechanism (AMM) | Fast polymerization, can lead to high molecular weights but with broader dispersity. nih.govrsc.org |
| Organometallic Complexes | Coordination-Insertion | Often provides excellent control over molecular weight and low dispersity. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | Zwitterionic Polymerization | Can produce cyclic polymers; mechanism is highly solvent-dependent. acs.orgnih.gov |
This interactive table summarizes common initiation methods for the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs) like this compound.
Ligands and Catalysts in Organometallic and Organic Catalysis
While the NCA molecule itself is not typically used as a ligand, its derivative, 4-bromophenylglycine (obtained via simple hydrolysis), holds significant potential as a precursor to valuable ligands for catalysis. wikipedia.org Amino acids and their derivatives are well-known to act as chiral ligands in a variety of metal-catalyzed asymmetric reactions. For example, amino acids have been shown to promote copper(I)-catalyzed C-N bond formation reactions between aryl halides and amines. nih.gov The 4-bromophenylglycine derivative could be directly employed in such systems, where its chirality could influence the enantioselectivity of the transformation.
Furthermore, the bromophenyl group is a key functional handle for the synthesis of more complex and widely used classes of ligands. A common strategy involves ortho-lithiation or metal-halogen exchange of the bromo-aryl group, followed by quenching with a chlorophosphine reagent (e.g., PPh₂Cl) to install a phosphine (B1218219) donor. This would transform the simple amino acid into a bidentate P,N-ligand, a privileged ligand class in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions.
Probes for Mechanistic Studies in Organic Reactions
The specific structure of this compound makes it an excellent probe for studying the mechanisms of NCA polymerization. The polymerization of NCAs can proceed through competing pathways, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). frontiersin.org The steric bulk and electronic properties of the C4 substituent can significantly influence the kinetics and favor one pathway over the other. The bulky 4-bromophenyl group can be compared with smaller (e.g., methyl) or electron-donating groups to systematically investigate these structure-reactivity relationships. chemrxiv.org
The bromine atom also serves as a valuable analytical label.
Mass Spectrometry: The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in mass spectrometry, facilitating the identification of oligomers and end-group analysis of the resulting polymers. This is crucial for studying initiation, propagation, and termination events in detail. acs.org
X-ray Crystallography: As a heavy atom, bromine is highly effective in phasing X-ray diffraction data. If short, well-defined oligomers or cyclic derivatives can be crystallized, the bromine atom can help determine the absolute stereochemistry and precise three-dimensional structure of the products, providing definitive proof of the reaction's stereochemical outcome.
By using this monomer, researchers can gain deeper insights into the fundamental processes that govern the synthesis of polypeptides and other complex molecules. frontiersin.org
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of NCAs often involves hazardous reagents like phosgene (B1210022) or its derivatives under harsh conditions. acs.org A significant area for future research is the development of greener, safer, and more efficient synthetic routes to 4-(4-Bromophenyl)oxazolidine-2,5-dione.
Key Research Objectives:
Phosgene-Free Synthesis: Investigating alternative carbonylating agents that are less toxic and easier to handle. This could include novel chloroformates, activated carbonates, or CO₂-based methodologies.
Catalytic Approaches: Developing catalytic methods for the cyclization of N-protected 4-bromophenylalanine derivatives. This could involve transition metal catalysis or organocatalysis to lower the activation energy and improve reaction efficiency.
Mild Reaction Conditions: The development of synthetic protocols that operate at ambient temperature and pressure, minimizing energy consumption and the formation of byproducts. Photochemical methods, for instance, offer a promising route where reactions are initiated by light, providing spatial and temporal control. acs.org
Exploration of Catalytic Applications Beyond Chiral Induction
While oxazolidinone scaffolds are famously used as chiral auxiliaries in asymmetric synthesis, the catalytic potential of the oxazolidine-2,5-dione (B1294343) ring system itself remains largely unexplored. researchgate.netscilit.com Future work could focus on harnessing this heterocyclic core in catalyst design.
Potential Areas of Exploration:
Organocatalysis: Designing catalysts where the this compound moiety acts as a Lewis base or hydrogen bond donor to activate substrates in various organic transformations.
Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms of the oxazolidine-dione ring could serve as coordination sites for metal centers. nih.gov Synthesizing ligands incorporating this scaffold could lead to novel catalysts with unique reactivity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.
Photoredox Catalysis: Investigating the photophysical properties of the bromophenyl group and the heterocyclic core to determine their potential as components in photoredox catalytic systems.
Advanced Computational Studies on Reaction Mechanisms and Photochemistry
Computational chemistry provides powerful tools to understand and predict chemical behavior. For this compound, advanced computational studies can offer profound insights into its reactivity and properties, guiding experimental efforts.
Future Computational Projects:
Mechanism of Polymerization: While Density Functional Theory (DFT) has been used to study the ring-opening polymerization (ROP) of NCAs, detailed computational models for the polymerization of this compound can elucidate the role of the bulky, electron-withdrawing bromophenyl substituent on reaction kinetics and polymer properties. frontiersin.org
Photochemical Pathways: A largely unexplored area is the photochemistry of this compound. Computational studies, such as Time-Dependent DFT (TD-DFT) and multiconfigurational self-consistent field (MCSCF) calculations, can predict its behavior upon photoexcitation. github.iodntb.gov.ua This could reveal potential for photo-triggered reactions, such as photopolymerization or the photode-caging of bioactive molecules. rsc.org
Catalyst Design: Guiding the design of new catalysts (as mentioned in section 8.2) by simulating the interaction of the oxazolidine-dione scaffold with various substrates and metal centers, thereby predicting catalytic efficiency and selectivity.
Design and Synthesis of Next-Generation Analogues for Specific Research Applications
The structural framework of this compound offers a versatile template for the design of new molecules with tailored properties. By systematically modifying its structure, next-generation analogues can be developed for a wide range of applications.
Strategies for Analogue Design:
Substitution on the Phenyl Ring: Replacing the bromine atom with other functional groups (e.g., fluorine, nitro, cyano, or alkyl groups) can modulate the electronic properties, solubility, and reactivity of the monomer and resulting polymer. mdpi.com This allows for the fine-tuning of material properties such as thermal stability, dielectric constant, and optical characteristics.
Modification of the Heterocyclic Core: Exploring derivatives such as thiazolidine-2,5-diones or oxazolidine-2,4-diones could lead to new classes of monomers with different polymerization behaviors and functionalities. nih.govrsc.org Research into related thiazolidine-2,4-dione hybrids has shown potential for developing agents with anticancer properties. mdpi.comnih.gov
Bioactive Conjugates: Synthesizing analogues where the phenyl ring is replaced by or conjugated with known bioactive moieties. This could lead to the development of novel monomers for creating functional polypeptides for drug delivery or biomedical imaging.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of NCAs can be challenging due to their sensitivity to moisture and potential for premature polymerization. Flow chemistry and automated synthesis offer solutions to these problems by providing precise control over reaction parameters.
Future Directions:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of hazardous reagents, rapid reaction optimization, and facile scalability. rsc.orgdntb.gov.ua Automated platforms can allow for on-demand synthesis of the monomer, minimizing storage and degradation issues. durham.ac.uknih.gov
Automated Polymerization: Integrating the flow synthesis of the monomer directly with a flow polymerization setup. This would create a fully automated "monomer-to-polymer" platform, allowing for the rapid production of polypeptide libraries with varying compositions and architectures.
High-Throughput Screening: Utilizing automated platforms to rapidly synthesize a library of analogues (as described in section 8.4) and screen them for desired properties, accelerating the discovery of new materials and functional molecules.
Q & A
Q. What synthetic routes are recommended for 4-(4-Bromophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?
A common approach involves cyclization of bromophenyl precursors with carbonyl-containing reagents under acidic or catalytic conditions. For example, dehydration of intermediate amides using phosphorus oxychloride (POCl₃) can yield oxazolidine-2,5-dione derivatives . Key factors include temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (0.5–2 mol%). A 2³ factorial design can systematically optimize these parameters to maximize yield .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying aromatic proton environments and bromine-induced deshielding effects. Infrared (IR) spectroscopy identifies carbonyl stretches (~1750–1850 cm⁻¹) and oxazolidine ring vibrations. Mass spectrometry (HRMS) confirms molecular weight (C₉H₆BrNO₃, ~272.96 g/mol) .
Q. How should researchers design experiments to optimize synthesis parameters?
Utilize response surface methodology (RSM) or fractional factorial designs to evaluate variables like temperature, solvent, and stoichiometry. For instance, a central composite design (CCD) can model interactions between reaction time (12–24 hrs) and catalyst type (e.g., Lewis acids vs. organocatalysts) to identify optimal conditions .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
Contradictions in splitting patterns may arise from dynamic rotational isomerism in the oxazolidine ring. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer assignments. Cross-validation with X-ray crystallography (if crystalline) or computational simulations (DFT) provides structural clarity .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify electrophilic sites (e.g., carbonyl carbons), while Natural Bond Orbital (NBO) analysis quantifies steric effects from the bromophenyl group .
Q. How do steric and electronic effects of the 4-bromophenyl group influence cyclization kinetics?
The electron-withdrawing bromine substituent increases electrophilicity of the carbonyl group, accelerating cyclization. Steric hindrance from the aryl ring, however, may slow intramolecular amide formation. Kinetic studies (e.g., pseudo-first-order rate constants under varying temperatures) paired with Hammett plots quantify these effects .
Q. What strategies validate catalytic efficiency in novel catalyst systems for this compound’s synthesis?
Compare turnover frequency (TOF) and activation energy (Eₐ) across catalysts using Arrhenius plots. For heterogeneous catalysts, assess recyclability via repeated batch reactions. In situ FTIR or Raman spectroscopy monitors intermediate formation to confirm mechanistic pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on reaction yields or by-product profiles?
Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) isolates variables. Chromatographic profiling (HPLC, GC-MS) identifies impurities, while Design of Experiments (DoE) pinpoints critical factors (e.g., moisture sensitivity) causing variability .
Q. What methods resolve inconsistencies in thermal stability data for this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating rates (5–20°C/min) clarify decomposition pathways. Accelerated stability studies (40°C/75% RH) over 4–8 weeks correlate with kinetic models (e.g., Eyring equation) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
